molecular formula C10H11BrClNO2 B13561560 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride

Cat. No.: B13561560
M. Wt: 292.55 g/mol
InChI Key: QLFYDIYHZZLZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride is a chemical compound with the molecular formula C10H11BrN2O2·HCl It is a derivative of tetrahydroquinoline, a bicyclic compound that is structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation and subsequent conversion to the hydrochloride salt. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like carbonyl diimidazole (CDI).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity. The final product is typically purified by recrystallization or chromatography to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the bromine atom and the presence of the carboxylic acid group.

    1,2,3,4-Tetrahydroquinoline: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.

    Quinoline: An aromatic compound that is structurally related but lacks the tetrahydro and bromine functionalities.

Uniqueness

6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H10BrNO2.ClH/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9;/h1-2,5,7,12H,3-4H2,(H,13,14);1H

InChI Key

QLFYDIYHZZLZCD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1C(=O)O)C=C(C=C2)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.